Rhodium(i)-catalyzed vinylation/[2 + 1] carbocyclization of 1,6-enynes with α-diazocarbonyl compounds†
Organic & Biomolecular Chemistry Pub Date: 2019-07-02 DOI: 10.1039/C9OB01028A
Abstract
A sequential Rh(I)-catalyzed vinylation/[2 + 1]carbocyclization between enynes and diazo compounds has been developed. This transformation features a wide range of enynes and acceptor/acceptor diazo compounds, providing easy access to versatile vinyl-substituted azabicyclo[3.1.0]hexanes having a broad tolerance to functional groups.
![Graphical abstract: Rhodium(i)-catalyzed vinylation/[2 + 1] carbocyclization of 1,6-enynes with α-diazocarbonyl compounds](http://scimg.chem960.com/usr/1/C9OB01028A.jpg)
Recommended Literature
- [1] Investigating optimum sample preparation for infrared spectroscopic serum diagnostics
- [2] Caput mortuum: spectroscopic and structural studies of an ancient pigment
- [3] Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions†
- [4] Size-tunable and stable cesium lead-bromide perovskite nanocubes with near-unity photoluminescence quantum yield†
- [5] C–H···π hydrogen bonding vs. anion complexation in rhodium(I) complexes of cyclotriveratrylene
- [6] Fluorescent asymmetric bis-ureas for pyrophosphate recognition in pure water†
- [7] Low-cost synthesis of carbon nanodots from natural products used as a fluorescent probe for the detection of ferrum(iii) ions in lake water
- [8] Retraction: Equilibrium and kinetic studies on adsorptive removal of malachite green by the citrate-stabilized magnetite nanoparticles
- [9] Polyoxometalate-based metal–organic frameworks for heterogeneous catalysis†
- [10] The dielectric constant of diamond
